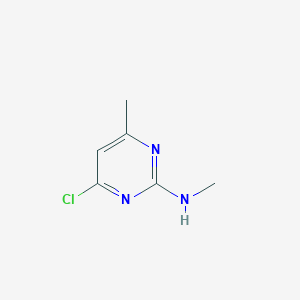

4-Chloro-N,6-dimethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVNMEQYZOCXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589794 | |

| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5738-15-8 | |

| Record name | 4-Chloro-N,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5738-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for 4-Chloro-N,6-dimethylpyrimidin-2-amine?

An In-depth Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine and its Strategic Importance in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Structural Analysis

However, its structure can be inferred directly from its IUPAC name. It is closely related to the well-documented and commercially available parent compound, 2-Amino-4-chloro-6-methylpyrimidine , which bears the CAS Number 5600-21-5 .[1][2][3][4] For the purposes of this guide, 2-Amino-4-chloro-6-methylpyrimidine will serve as a key reference compound for understanding the physicochemical properties, synthesis, and reactivity of its N-methylated derivative.

The structural distinction lies in the substitution on the 2-amino group:

| Compound | Structure | Key Distinction |

| This compound (Target Compound) |  (Illustrative) (Illustrative) | Secondary (N-methyl) amine |

| 2-Amino-4-chloro-6-methylpyrimidine (Reference Compound) |  (Illustrative) (Illustrative) | Primary amine |

Note: Illustrative structures are provided for clarity.

Section 2: Physicochemical Properties

The properties of the reference compound, 2-Amino-4-chloro-6-methylpyrimidine, are well-established and provide a reliable baseline for predicting the behavior of the target compound.

| Property | 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) | This compound (Predicted) |

| Molecular Formula | C₅H₆ClN₃[1] | C₆H₈ClN₃ |

| Molecular Weight | 143.57 g/mol [1] | 157.60 g/mol |

| Appearance | White to cream or pale yellow crystalline powder[2][4] | Expected to be a crystalline solid |

| Melting Point | 183-186 °C[4] | Not experimentally determined |

| Solubility | Insoluble in water.[4] Soluble in acetic acid. | Expected to have low solubility in water |

| SMILES | Cc1cc(Cl)nc(N)n1[2] | CN(c1nc(C)cc(Cl)n1) (Canonical) |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N[2] | Not available |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a two-step process, beginning with the synthesis of its readily available precursor.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)

The established industrial synthesis involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical for this transformation.

-

Causality : The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Phosphorus oxychloride acts as both a reagent and a solvent to convert the hydroxyl group into a chlorophosphate ester, a much better leaving group, which is then displaced by a chloride ion to yield the desired product.

A general laboratory procedure is as follows:

-

Mix 2-amino-4-hydroxy-6-methylpyrimidine with an excess of freshly distilled phosphorus oxychloride.

-

Reflux the mixture until the reaction is complete (typically monitored by TLC or LC-MS).

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Quench the reaction mixture by slowly pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., 25% ammonia solution) to a pH of ~8 to precipitate the crude product.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-Amino-4-chloro-6-methylpyrimidine.[4]

Step 2: Proposed Synthesis of this compound

The target compound can be synthesized via selective N-methylation of the precursor.

-

Causality : The primary amino group at the 2-position is nucleophilic and can be alkylated using an appropriate methylating agent. A strong base is required to deprotonate the amine, increasing its nucleophilicity and driving the reaction forward. Care must be taken to control the stoichiometry to minimize the potential for dialkylation, which would lead to the quaternary ammonium salt.

A proposed protocol:

-

Dissolve 2-Amino-4-chloro-6-methylpyrimidine in a polar aprotic solvent like THF or DMF.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.

-

After stirring for a short period, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography to isolate this compound.

References

4-Chloro-N,6-dimethylpyrimidin-2-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl groups at positions 2 and 6 respectively, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, other properties are yet to be experimentally determined and reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 157.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 5738-15-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Boiling Point | 279.8°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 123°C | --INVALID-LINK-- |

| Density | 1.275 g/cm³ | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) dropwise to the starting material at 0°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The key to the utility of this compound in synthetic chemistry lies in the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the synthesis of targeted drug candidates.

Caption: General reaction scheme for nucleophilic substitution.

Applications in Drug Discovery

Substituted pyrimidines are a well-established class of compounds in pharmaceutical research. The ability to readily modify the 4-position of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific substitution at the N2 and C6 positions can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-ylamine suggest that it should be handled with care.[1] The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1]

Spectroscopic Data

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its key feature is the reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic substitution. While there is a notable lack of publicly available experimental data for some of its physical properties, synthesis, and spectroscopic characterization, its structural similarity to other well-studied pyrimidines provides a strong basis for its application in the synthesis of novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with appropriate safety precautions in a controlled laboratory setting.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Amino-4-chloro-6-methylpyrimidine

Senior Application Scientist Note: It is imperative to begin this guide with a critical clarification. The initial request for spectroscopic data on "4-Chloro-N,6-dimethylpyrimidin-2-amine" with CAS Number 14001-63-9 presented a significant discrepancy. The provided CAS number corresponds to the compound 4-Methyl-2-(methylthio)pyrimidine , which is structurally distinct from the named compound. Furthermore, an exhaustive search of chemical databases and scientific literature yielded no discernible experimental spectroscopic data for "this compound."

To provide a valuable and scientifically rigorous technical guide within the scope of the user's interest in substituted pyrimidines, this document will instead focus on the closely related and well-characterized compound, 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5). This compound shares key structural motifs with the originally requested molecule and has a wealth of publicly available spectroscopic data, allowing for a thorough and insightful analysis. This pivot ensures that the guide is grounded in verifiable experimental evidence, upholding the principles of scientific integrity.

Introduction: The Analytical Imperative for Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents, which modulate their physicochemical properties, target binding affinity, and metabolic stability. 2-Amino-4-chloro-6-methylpyrimidine is a key synthetic intermediate, valued for the differential reactivity of its functional groups, which allows for selective elaboration into more complex molecular architectures.

Accurate and unambiguous structural confirmation of such intermediates is not merely a procedural step but a foundational requirement for any successful research and development campaign. The confluence of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted analytical approach, each technique offering a unique and complementary perspective on the molecule's structure. This guide provides an in-depth examination of the spectroscopic data for 2-Amino-4-chloro-6-methylpyrimidine, grounded in experimental evidence and established analytical principles.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Spectroscopy

2.1.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aminopyrimidines.

-

Concentration: Weigh approximately 10-20 mg of 2-Amino-4-chloro-6-methylpyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

2.1.2 Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~200 ppm) is required, along with a significantly greater number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a direct map of the proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Assignment |

| ~6.80 | Singlet | 1H | H-5 (Aromatic) | The sole proton on the pyrimidine ring is expected to resonate in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. |

| ~6.60 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the primary amine are typically broad due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange. |

| ~2.25 | Singlet | 3H | -CH₃ (Methyl) | The methyl protons are in a distinct chemical environment and appear as a singlet, as there are no adjacent protons to couple with. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectral Data for 2-Amino-4-chloro-6-methylpyrimidine [1][4]

| Chemical Shift (δ) ppm | Assignment | Causality of Assignment |

| ~168.0 | C-6 | This carbon is attached to both a nitrogen atom and the electron-withdrawing methyl group, leading to a downfield shift. |

| ~162.5 | C-2 | The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) is significantly deshielded and appears far downfield. |

| ~160.0 | C-4 | The carbon atom bonded to the electronegative chlorine atom and a ring nitrogen is also strongly deshielded. |

| ~108.0 | C-5 | This is the only carbon atom in the ring bonded to a hydrogen. It is the most shielded of the ring carbons, resulting in an upfield chemical shift relative to the other ring carbons. |

| ~24.0 | -CH₃ | The methyl carbon is in the aliphatic region, appearing at a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

3.1.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Background Scan: An initial scan of the clean ATR crystal (typically diamond or germanium) is performed to obtain a background spectrum.

-

Sample Application: A small amount of the solid 2-Amino-4-chloro-6-methylpyrimidine powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.

3.1.2 Data Acquisition

-

Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

IR Spectral Data

The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Table 3: Key IR Absorption Bands for 2-Amino-4-chloro-6-methylpyrimidine [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Assignment |

| 3400 - 3200 | Medium | N-H Stretching (asymmetric & symmetric) | The primary amine (-NH₂) group exhibits two characteristic stretching bands in this region, corresponding to its asymmetric and symmetric vibrational modes. |

| ~1640 | Strong | N-H Bending (Scissoring) | This strong absorption is due to the in-plane scissoring motion of the amino group protons. |

| ~1570, ~1480 | Strong | C=N and C=C Stretching (Ring) | These absorptions are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring. |

| ~1250 | Medium | C-N Stretching | This band corresponds to the stretching vibration of the single bond between the pyrimidine ring and the amino group. |

| ~780 | Strong | C-Cl Stretching | The stretching vibration of the carbon-chlorine bond typically appears in this region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

4.1.1 Sample Preparation

-

Solution Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

4.1.2 Data Acquisition (Electron Ionization - EI)

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their m/z ratio.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data

The mass spectrum displays the relative abundance of various ions produced from the analyte.

Table 4: Mass Spectrometry Data for 2-Amino-4-chloro-6-methylpyrimidine [1]

| m/z Value | Relative Abundance | Assignment | Causality of Assignment |

| 143/145 | High | [M]⁺ (Molecular Ion) | This pair of peaks represents the intact molecule ionized by the loss of one electron. The characteristic ~3:1 intensity ratio is due to the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl). The nominal mass is 143 g/mol .[1] |

| 108 | High | [M - Cl]⁺ | A prominent fragment resulting from the loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds. |

Visualization of Analytical Workflows

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique can be visualized.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FTIR-ATR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The structural characterization of 2-Amino-4-chloro-6-methylpyrimidine is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique chemical environments of all atoms. FTIR spectroscopy confirms the presence of key functional groups, notably the primary amine and the C-Cl bond, while also characterizing the pyrimidine ring vibrations. Mass spectrometry unequivocally determines the molecular weight and provides corroborating structural information through predictable fragmentation patterns, such as the loss of chlorine. Together, these techniques provide a self-validating system for structural confirmation, which is an indispensable prerequisite for the use of this compound in further chemical synthesis and drug development endeavors.

References

- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [b2b.sigmaaldrich.com]

- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 4-Chloro-N,6-dimethylpyrimidin-2-amine: Solubility and Stability

Abstract: 4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The successful development and formulation of any active pharmaceutical ingredient (API) are fundamentally dependent on a thorough understanding of its intrinsic physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of two such critical parameters: solubility and stability. We present not just the protocols, but the underlying scientific rationale for experimental design, from initial solubility screening to in-depth forced degradation studies. This document is intended for researchers, medicinal chemists, and formulation scientists, offering a robust, field-proven strategy to generate the foundational data necessary for advancing a compound through the drug development pipeline.

Introduction to this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on this compound suggest its utility as a versatile building block. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the amino and methyl groups can influence molecular interactions, metabolic stability, and physicochemical properties.

A precise understanding of its solubility and stability is paramount, as these factors directly impact its handling, formulation, bioavailability, and shelf-life.[1][2] This guide outlines the essential experimental workflows to define these characteristics authoritatively.

1.1. Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈ClN₃

-

Molecular Weight: 157.60 g/mol

While extensive experimental data for this specific molecule is not widely published, we can infer its general characteristics. The pyrimidine core and amine functionalities suggest a potential for pH-dependent solubility and susceptibility to specific degradation pathways.

| Property | Estimated Value / Characteristic | Significance |

| Molecular Weight | 157.60 g/mol | Low molecular weight, generally favorable for good solubility and permeability. |

| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity; solubility in both aqueous and organic media is expected but requires empirical determination. |

| pKa (Predicted) | Basic pKa ~3-5 (pyrimidine ring nitrogen); Neutral/very weak basicity (exocyclic amine) | The basicity of the pyrimidine ring nitrogens will dictate solubility in acidic pH. The compound's charge state will change in physiologically relevant pH ranges, affecting absorption and distribution. |

| Physical Form | Expected to be a crystalline solid at room temperature. | The crystal lattice energy will be a major determinant of its thermodynamic solubility.[3] |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's performance, influencing everything from the reliability of in-vitro assays to in-vivo absorption and bioavailability.[4][5] A multi-faceted approach is required to build a complete solubility profile.

2.1. Key Methodologies: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput method measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.[2][4] It is invaluable during early discovery for ranking compounds but can often overestimate the true solubility.[3]

-

Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[2][3][6] It is a lower-throughput but more accurate representation of a compound's intrinsic solubility and is essential for pre-formulation development. The shake-flask method is the most common technique for this determination.[6]

2.2. Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility in various physiologically relevant media. The causality behind this method is to allow sufficient time for the dissolution and potential solid-state phase transitions to reach a true energetic minimum, providing a definitive solubility value.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). A visible amount of undissolved solid must remain to ensure saturation.

-

Solvent Systems: Use a range of aqueous buffers to assess pH-dependency, such as:

-

Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Purified Water

-

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PVDF filter to remove all undissolved solids. Filtration is a critical step that can introduce error; potential adsorption of the compound to the filter should be assessed.[3]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a standard curve using known concentrations of the compound to calculate the concentration in the diluted filtrate, and then back-calculate to determine the solubility in the original solvent.

2.3. Visualization: Equilibrium Solubility Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

2.4. Anticipated Solubility Profile

Based on its structure, this compound is expected to exhibit higher solubility in acidic conditions due to the protonation of the basic pyrimidine ring nitrogens, forming a more soluble salt.

| Solvent/Medium | Expected Solubility | Rationale |

| 0.1 M HCl (pH ~1) | High | Protonation of ring nitrogens leads to the formation of a highly polar, soluble hydrochloride salt. |

| Phosphate Buffer (pH 7.4) | Moderate to Low | The compound will be predominantly in its neutral, less polar form, reducing aqueous solubility. |

| Water | Moderate to Low | Similar to pH 7.4 buffer, solubility will be dictated by the neutral form's ability to interact with water. |

| Methanol, Acetonitrile | High | The compound's organic nature should favor solubility in polar organic solvents. |

| DMSO | Very High | A common aprotic polar solvent capable of dissolving a wide range of organic molecules. |

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7][8][9] Forced degradation, or stress testing, is the process of intentionally exposing a compound to harsh conditions to accelerate its decomposition.[10][11]

The primary goals of these studies are to:

-

Identify potential degradation products and establish degradation pathways.[1][12]

-

Demonstrate the specificity of the analytical method, proving it is "stability-indicating."[13][14][15]

-

Inform decisions on formulation, packaging, and storage conditions.[1]

3.1. Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions. The goal is to achieve a target degradation of 5-20%; if no degradation occurs at initial conditions, the stress level (temperature, time, reagent concentration) should be increased.[1][10]

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | Mix with 0.1 M HCl. Heat at 60°C for 24-48 hours. | Hydrolysis of the chloro group at the 4-position to a hydroxyl group, forming a pyrimidinone derivative. |

| Base Hydrolysis | Mix with 0.1 M NaOH. Keep at room temperature for 8-24 hours. | Similar to acid hydrolysis, but potentially faster. The exocyclic N-methyl amine bond could also be susceptible under harsh basic conditions. |

| Oxidation | Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | N-oxidation of the pyrimidine ring nitrogens or the exocyclic amine. |

| Thermal | Store the solid compound in an oven at 70°C for 7 days. Also, heat a solution of the compound at 70°C for 7 days. | Unspecific decomposition, fragmentation, or polymerization. |

| Photostability | Expose the solid and a solution to a light source providing combined UV and visible light (per ICH Q1B guidelines). | Photolytic cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways. |

3.2. Visualization: Forced Degradation Experimental Workflow

Caption: Overview of the Forced Degradation (Stress Testing) Process.

The Stability-Indicating Analytical Method

The lynchpin of any stability study is the analytical method used to evaluate the samples. A method is deemed "stability-indicating" only if it can accurately quantify the parent compound while simultaneously separating it from all process-related impurities and degradation products.[13][16][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][15]

The development of such a method is an iterative process that relies on the stressed samples generated in the forced degradation studies. The chromatograms from these samples are used to challenge the method's specificity and guide its optimization.

4.1. Visualization: HPLC Method Development Strategy

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Recommendations for Handling and Storage

Based on the anticipated outcomes of the stability studies described, the following preliminary recommendations can be made. These must be confirmed by empirical data.

-

Storage of Solid: The solid material should be stored in a well-sealed container, protected from light, and kept in a cool, dry place to minimize the risk of both photolytic and hydrolytic degradation.

-

Solution Preparation: Given the potential for hydrolysis of the C-Cl bond, stock solutions in aqueous or protic solvents (like methanol) should be prepared fresh and used promptly. For long-term storage, solutions in aprotic solvents like DMSO, stored at -20°C, are likely to be more stable.

-

Formulation Considerations: The pH-solubility profile will be critical. For an oral formulation, the high solubility in acidic gastric fluid is advantageous. However, the potential for lower solubility and precipitation in the neutral pH of the intestine must be considered. Formulations may require solubilizing excipients or pH modifiers to maintain the drug in solution for absorption.

Conclusion

The characterization of this compound is a critical, multi-step process that builds a foundation of knowledge for its future development. By systematically applying the robust methodologies for solubility and stability testing outlined in this guide—from the foundational shake-flask method to the comprehensive forced degradation studies required by ICH guidelines—researchers can generate the high-quality, reliable data needed to make informed decisions. This structured approach not only ensures regulatory compliance but also mitigates risks, reduces development timelines, and ultimately paves the way for the successful translation of a promising chemical entity into a viable therapeutic candidate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. rheolution.com [rheolution.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ijsdr.org [ijsdr.org]

- 9. database.ich.org [database.ich.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharminternational.com [biopharminternational.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijpsr.com [ijpsr.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. researchgate.net [researchgate.net]

Leveraging 4-Chloro-N,6-dimethylpyrimidin-2-amine as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Among the vast array of pyrimidine-based building blocks, 4-Chloro-N,6-dimethylpyrimidin-2-amine emerges as a particularly versatile and strategic scaffold for the synthesis of targeted therapies. Its inherent electronic properties and strategically positioned reactive handle at the C4 position enable facile diversification, making it an ideal starting point for library synthesis and lead optimization campaigns. This technical guide provides an in-depth analysis of the core's physicochemical properties, reactivity, and proven applications, with a primary focus on its role in the development of kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and synthesize structure-activity relationship (SAR) insights to empower researchers in harnessing the full potential of this valuable heterocycle.

The Pyrimidine Core: A Foundation of Therapeutic Excellence

Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, and among them, the pyrimidine ring holds a place of distinction.[2] As a key component of nucleobases in DNA and RNA, nature itself has validated its biocompatibility and role in critical biological processes.[1][2] This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine scaffold to design molecules that can modulate the activity of various physiological targets. The result is a rich portfolio of pyrimidine-containing drugs with applications spanning oncology (e.g., 5-Fluorouracil), virology (e.g., Acyclovir), and bacteriology.[1][2]

This compound represents a "privileged" fragment within this chemical space. Its structure is pre-validated for biological interaction, particularly with the ATP-binding sites of kinases, while offering a clear and predictable path for chemical modification.

Physicochemical and Structural Features

Understanding the intrinsic properties of this compound is crucial for its effective deployment in drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | Chem-Impex[3] |

| Molecular Weight | 157.6 g/mol | Chem-Impex[3] |

| Appearance | Pale yellow to reddish yellow powder | Chem-Impex[3] |

| Key Structural Features | 2-amino group, 4-chloro substituent, 6-methyl group | N/A |

The core's key features are the electron-donating 2-amino group and the electron-withdrawing chlorine atom at the C4 position. This electronic push-pull system, combined with the activating nature of the pyrimidine nitrogens, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its synthetic utility. The 6-methyl group provides a degree of steric definition and can be a site for further modification or interaction within a target's binding pocket.

Chemical Reactivity and Synthetic Versatility

The synthetic power of this compound lies in the chemoselective reactivity of its C4-chloro substituent. This position serves as a versatile handle for introducing a wide range of molecular diversity through two principal classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The most common transformation involves the displacement of the C4-chloride by various nucleophiles. This reaction is highly efficient and predictable. The rationale behind this selectivity is the strong activation provided by the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.

-

N-Nucleophiles: Primary and secondary amines readily displace the chloride to form 4-aminopyrimidine derivatives.[4][5] This is the foundational reaction for building many kinase inhibitor libraries, where the introduced amine often forms a critical hydrogen bond with the kinase hinge region.[6]

-

O-Nucleophiles: Alcohols and phenols can be used, typically under basic conditions, to generate 4-alkoxy or 4-aryloxy pyrimidines.

-

S-Nucleophiles: Thiols react efficiently to yield 4-thioether derivatives, providing another avenue for structural diversification.[1][7]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methods further expand the synthetic possibilities, allowing for the formation of carbon-carbon and carbon-nitrogen bonds that are not accessible through classical SNAr.

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the C4 position by coupling with boronic acids or their esters.[1][8] This is invaluable for exploring interactions in hydrophobic pockets of target proteins.

-

Buchwald-Hartwig Amination: While SNAr with amines is often straightforward, the Buchwald-Hartwig reaction provides a powerful alternative, especially for less nucleophilic amines or when milder conditions are required.

Below is a diagram illustrating the primary synthetic pathways emanating from the 4-chloro-pyrimidine core.

Caption: Key synthetic routes for diversifying the core scaffold.

Core Application: The Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a well-established "hinge-binding" scaffold in kinase inhibitor design.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. All kinases share a conserved ATP-binding site, and the "hinge region" of this site provides a key anchoring point for inhibitors.

The 2-amino group and one of the pyrimidine ring nitrogens of the this compound scaffold can form a pair of canonical hydrogen bonds with the backbone amide groups of the kinase hinge, effectively mimicking the interaction of the adenine ring of ATP. The substituent introduced at the C4 position then projects into the ATP pocket, where it can be tailored to confer potency and selectivity.

Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge.

Representative Kinase Targets

Derivatives of closely related chloropyrimidines have shown potent activity against a range of important oncogenic kinases.

| Kinase Target | Therapeutic Area | Role of Pyrimidine Scaffold | Representative Reference |

| Aurora Kinases | Oncology | Hinge-binding core for inhibitors targeting cell cycle progression. | [6][9] |

| Src/Abl Kinases | Oncology (CML) | Central scaffold for dual inhibitors like Dasatinib. | [10] |

| VEGFR/PDGFR | Oncology (Angiogenesis) | Foundation for inhibitors targeting receptor tyrosine kinases. | [11] |

| EGFR | Oncology (NSCLC) | Core structure for molecules targeting the epidermal growth factor receptor. | [11] |

| MSK1 | Inflammation/Oncology | Covalent inhibitor scaffold via SNAr with a cysteine residue. | [12] |

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the derivatization of chloropyrimidines.[9][11][13] As a Senior Application Scientist, I stress that these are starting points; optimization of solvent, base, temperature, and reaction time is essential for specific substrates.

Protocol: General Procedure for SNAr with an Amine

-

Rationale: This protocol describes the displacement of the C4-chloride with an amine nucleophile. An alcohol solvent is typically used for its ability to dissolve the reactants and for its appropriate boiling point. A tertiary amine base is added to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion. Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[13]

-

Step-by-Step Methodology:

-

To a microwave reaction vial, add this compound (1.0 eq).

-

Add the desired primary or secondary amine (1.1 - 1.5 eq).

-

Add a suitable solvent such as isopropanol or n-butanol (to a concentration of ~0.1-0.2 M).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino derivative.

-

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Rationale: This protocol facilitates the formation of a C-C bond between the pyrimidine C4 position and an aryl group. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. The choice of solvent (e.g., a mixture of an organic solvent like dioxane or n-propanol and water) is critical for dissolving both the organic and inorganic reagents.[8]

-

Step-by-Step Methodology:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).

-

Add an aqueous solution of a base, typically 2M Na₂CO₃ (3.0 eq).

-

Add a solvent system, such as 1,4-dioxane or n-propanol.

-

Authoritative Grounding: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 4-16 hours.

-

Self-Validation: Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 4-aryl derivative.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into achieving inhibitor potency and selectivity.

References

- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pyrimidine: A Technical Guide to 4-Chloro-N,6-dimethylpyrimidin-2-amine in Modern Organic Synthesis

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine scaffold stands out as a "privileged" structure, frequently appearing at the core of a vast array of biologically active molecules. Its prevalence in nucleobases ensures inherent biocompatibility and provides a foundational structure that can be strategically modified to interact with various biological targets. Within this important class of heterocycles, 4-Chloro-N,6-dimethylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block.

This technical guide serves as an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core reactivity, provide field-proven synthetic protocols for its derivatization, and illuminate its application in the synthesis of high-value compounds, particularly kinase inhibitors. The strategic placement of the chloro, amino, and methyl groups on the pyrimidine ring creates a unique electronic and steric environment, offering a playbook of selective chemical transformations. The chlorine atom at the C4-position serves as a versatile leaving group for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino and methyl groups modulate the reactivity of the ring and provide additional points for functionalization. This guide will provide the causal insights behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems for robust and reproducible synthesis.

Physicochemical Properties: A Foundation for Reactivity

While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related and commercially available analog, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. The additional methyl group on the amine will have a minor impact on the overall physicochemical properties.

| Property | Value (for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine) | Reference |

| Molecular Formula | C7H10ClN3 | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| CAS Number | 5734-62-3 | [1] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred |

| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols (Expected) | Inferred |

Note: The properties listed are for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine and are expected to be very similar for this compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems primarily from the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is significantly influenced by the nucleophilicity of the incoming nucleophile and the stability of the Meisenheimer complex.

Mechanism:

The SNAr mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

-

Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyrimidine product.

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid partner.

Catalytic Cycle:

The Suzuki coupling proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[2] This reaction is particularly useful for constructing the arylamine moieties prevalent in kinase inhibitors. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Catalytic Cycle:

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond of the desired product and regenerate the Pd(0) catalyst.[3]

Synthetic Protocols: Field-Proven Methodologies

The following protocols are provided as robust starting points for the derivatization of this compound. These have been adapted from well-established procedures on closely related substrates and are designed to be reproducible and scalable.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis of 2-anilinopyrimidines and is expected to be highly efficient for the reaction of this compound with various anilines.[4]

Reaction Scheme:

Step-by-Step Methodology:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the desired aniline derivative (1.1 mmol, 1.1 equiv).

-

Add ethanol (5 mL) as the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 15-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-N,6-dimethylpyrimidin-2-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is adapted from the work of Al-Tel et al. for the Suzuki coupling of a similar 2-amino-4-chloro-6-methyl-pyridine scaffold.[5]

Reaction Scheme:

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Add a mixture of acetonitrile and water (1:1, 10 mL).

-

Bubble nitrogen or argon gas through the mixture for 10-15 minutes to degas the solution.

-

Add dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 mmol, 3 mol%).

-

Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N,6-dimethylpyrimidin-2-amine.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides, which is highly applicable to this compound.[2]

Reaction Scheme:

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol%), a suitable phosphine ligand such as Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

-

Add anhydrous toluene or dioxane (5 mL).

-

Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Representative Reaction Conditions and Yields (Adapted from similar substrates):

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| SNAr | Aniline | HCl (cat.) | - | Ethanol | 150 (MW) | 0.5 | 70-90 | [4] |

| Suzuki | Phenylboronic Acid | PdCl2(PPh3)2 | Na2CO3 | ACN/H2O | 80 | 6 | 74 | [5] |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3/Xantphos | NaOt-Bu | Toluene | 110 | 18 | 80-95 | [2] |

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site, while the substituent at the 4-position can be tailored to occupy the hydrophobic pocket and confer selectivity. This compound is an ideal starting material for accessing a diverse library of such compounds.

A common strategy involves a sequential cross-coupling approach. First, a Suzuki coupling can be employed to install a desired aryl or heteroaryl group at the C4 position. The resulting intermediate can then undergo a Buchwald-Hartwig amination at the C2-amine position if further functionalization is desired, or the initial amine can be the key pharmacophoric element.

The synthesis of pyrimidine-based Aurora kinase inhibitors, for example, often involves the reaction of a chloropyrimidine with various amines.[6] The methodologies described in this guide provide a direct and efficient route to such valuable compounds.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a reliable platform for the construction of complex molecules. Its predictable reactivity in nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination allows for the strategic and controlled introduction of a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable reagent, particularly in the pursuit of novel therapeutics such as kinase inhibitors. As the demand for sophisticated and diverse chemical matter continues to grow, the importance of well-characterized and versatile building blocks like this compound will only increase.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Aminopyrimidines

Introduction: The Central Role of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery

The 2-aminopyrimidine core is a privileged heterocyclic scaffold, forming the central architectural element of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its significance is most prominently exemplified in the field of oncology, particularly in the development of kinase inhibitors. The structure of Imatinib (Gleevec), a revolutionary targeted therapy for chronic myelogenous leukemia (CML), features a 2-phenylaminopyrimidine moiety that is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase.[3][4][5][6] Beyond oncology, molecules incorporating this scaffold have demonstrated a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents, as well as modulators of bacterial biofilms.[1][2][7][8]

The versatility of the 2-aminopyrimidine unit stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, which allows it to serve as an effective hinge-binding motif in many enzyme active sites.[9] This ability to be readily and strategically substituted at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Given its prevalence and therapeutic importance, the development of efficient, scalable, and versatile synthetic methods to access diversely substituted 2-aminopyrimidines is a cornerstone of modern medicinal and process chemistry. This guide provides an in-depth review of the core synthetic strategies, from classical condensation reactions to modern metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices and providing practical, validated protocols for researchers in drug development.

Chapter 1: The Principal Synthesis: Guanidine Condensation with 1,3-Dicarbonyl Compounds

The most fundamental and widely employed method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, also known as the Pinner synthesis.[10][11] This reaction involves the cyclocondensation of a guanidine (or its salt) with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester, β-diketone, or malononitrile.[10][12]

Mechanistic Rationale

From an application scientist's perspective, the robustness of this method lies in its straightforward and predictable mechanism. The reaction is typically catalyzed by either acid or base. Under basic conditions, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidine. Subsequent intramolecular cyclization via attack of a guanidine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic 2-aminopyrimidine ring. The causality is clear: the base generates the requisite nucleophile, while the inherent structure of the two reactants pre-organizes them for a thermodynamically favorable cyclization and aromatization.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloropyrimidine Compounds

Abstract

Chloropyrimidines are a cornerstone in modern medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a vast array of bioactive molecules. Their utility is intrinsically linked to their chemical reactivity, a feature that also necessitates a robust and nuanced understanding of their potential hazards. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of chloropyrimidine compounds. Moving beyond a mere recitation of standard protocols, this guide delves into the causal relationship between the chemical properties of chloropyrimidines and the requisite safety measures, fostering a culture of informed caution in the laboratory. By integrating field-proven insights with authoritative references, this document aims to be an essential resource for any scientist working with this important class of heterocyclic compounds.

The Double-Edged Sword: Understanding the Reactivity and Hazards of Chloropyrimidines

Chloropyrimidines are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. Their significance in synthetic chemistry stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electronegative chlorine atoms. This electronic arrangement makes the chlorine atoms excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a facile route for the introduction of diverse functional groups.[1]

However, this same reactivity is the primary source of their associated hazards. The susceptibility of chloropyrimidines to nucleophilic attack is not limited to reagents in a reaction flask; it extends to biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity is the underlying reason for their classification as irritants and, in some cases, corrosive materials.

General Hazard Profile

Most chloropyrimidine compounds present a similar spectrum of hazards, although the severity can vary based on the specific substitution pattern and physical properties of the molecule. Key hazards include:

-

Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation, and in the case of more reactive dichloropyrimidines, severe burns and eye damage.[2][3] This is a direct consequence of the reaction between the electrophilic chloropyrimidine and nucleophilic functional groups in skin and eye tissues.

-

Respiratory Tract Irritation: Inhalation of dusts or vapors can cause irritation to the respiratory system.[4][5]

-

Toxicity: While comprehensive toxicological data is not available for all chloropyrimidine derivatives, many are considered harmful if swallowed, in contact with skin, or inhaled.[3][6] The toxic effects are often linked to their ability to react with and disrupt biological macromolecules.

The Influence of Structure on Reactivity and Hazards

The position and number of chlorine atoms on the pyrimidine ring significantly influence its reactivity and, consequently, its hazard profile. The general order of reactivity for nucleophilic substitution at different positions on the pyrimidine ring is C4(6) > C2 » C5.[1] This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[1]

For instance, 2,4-dichloropyrimidine is a commonly used building block where the C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine.[7] However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[2] This differential reactivity is a critical consideration not only for synthetic strategy but also for risk assessment, as more reactive compounds may pose a greater immediate hazard upon contact.

Engineering a Safe Workspace: The Foundation of Chloropyrimidine Handling

A proactive approach to safety begins with establishing a well-designed and controlled laboratory environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provides a regulatory framework for the safe handling of hazardous chemicals in laboratories, and its principles are directly applicable to work with chloropyrimidines.[6][8]

The Chemical Hygiene Plan (CHP)

At the core of laboratory safety is the Chemical Hygiene Plan (CHP), a written program that outlines procedures, equipment, and work practices to protect laboratory personnel from the health hazards of chemicals.[9] The CHP should be readily accessible and include specific standard operating procedures (SOPs) for handling chloropyrimidine compounds.

Engineering Controls: The First Line of Defense

Engineering controls are measures designed to isolate or remove the hazard from the workplace. For chloropyrimidines, which are often solids that can form dusts, the primary engineering control is a certified chemical fume hood.[9]

-

Chemical Fume Hoods: All weighing, handling, and reactions involving chloropyrimidine compounds should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dusts and vapors.[10]

-

Ventilation: Good general laboratory ventilation is also crucial to dilute and remove any fugitive emissions.[4]

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering controls are designed to minimize exposure, personal protective equipment (PPE) is essential to protect the user from residual hazards and in the event of a spill or splash. The selection of appropriate PPE should be based on a thorough risk assessment of the specific chloropyrimidine compound and the procedure being performed.[11]

A Multi-Layered Approach to PPE

A comprehensive PPE ensemble for handling chloropyrimidines includes:

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[5] A face shield worn over safety goggles is recommended when there is a higher risk of splashing.[12]

-

Hand Protection: The selection of appropriate chemical-resistant gloves is critical. Nitrile gloves are a common choice for general laboratory use and offer good resistance to a range of chemicals.[13] However, for prolonged contact or when handling more aggressive chloropyrimidines, consulting a glove manufacturer's chemical resistance guide is essential to select the most appropriate material, such as butyl rubber or Viton™.[13][14] Double gloving is a good practice to provide an extra layer of protection.[15]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.[12] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]

-

Respiratory Protection: In most cases, handling chloropyrimidines in a chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[5]

Diagram: Decision Tree for PPE Selection

Caption: A decision tree for selecting appropriate PPE when handling chloropyrimidine compounds.

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling

The following protocols are intended as a starting point for developing specific SOPs within your laboratory's Chemical Hygiene Plan. They should be adapted to the specific chloropyrimidine compound and experimental setup.

Protocol for Weighing and Transferring Solid Chloropyrimidines

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Don the appropriate PPE as determined by your risk assessment (goggles, face shield if necessary, lab coat, and chemical-resistant gloves).

-

Designate a specific area within the fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.

-

-

Weighing:

-

Use a tared weigh boat or container.

-

Slowly and carefully transfer the solid chloropyrimidine from the stock bottle to the weigh boat using a clean spatula. Minimize the creation of dust.

-

If dust is generated, pause and allow the fume hood to clear the airborne particles before proceeding.

-

-

Transfer:

-

Carefully transfer the weighed solid to the reaction vessel or container.

-

If transferring to a flask with a narrow neck, use a powder funnel.

-

-

Cleanup:

-

Gently tap any residual powder from the weigh boat and spatula into the reaction vessel.

-

Decontaminate the spatula and weigh boat by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.

-

Wipe down the work surface in the fume hood with a damp paper towel.

-

Dispose of all contaminated disposable materials (bench paper, paper towels, gloves) in a designated hazardous waste container.

-

Protocol for Setting up and Running a Reaction with Chloropyrimidines

-

Glassware and Equipment:

-